2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that consists of a thiazolo[3,2-a]pyrimidine core. These structures have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : The preparation can begin with the condensation of a thiazole ring with a suitable pyrimidine derivative.
Route 2: : Another method involves multi-step syntheses, starting from simple aromatic amines which undergo sulfurization, cyclization, and methylation.
Industrial Production Methods
While specific industrial production methods for this compound may vary, they typically involve high-purity reactants, controlled environmental conditions (temperature, pressure), and advanced purification techniques to ensure compound purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with common oxidizing agents forming sulfoxide or sulfone derivatives.
Reduction: : Undergoes reduction leading to the removal of oxygen atoms.
Substitution: : Substitution reactions can occur on the methylthio or the phenyl ring, depending on the reagents.
Common Reagents and Conditions
Oxidation: : H₂O₂ (hydrogen peroxide) under acidic or basic conditions.
Reduction: : H₂ (hydrogen) in presence of Pd/C (Palladium on carbon).
Substitution: : Alkyl halides in the presence of strong bases like NaH (sodium hydride).
Major Products Formed
Oxidation can lead to sulfone derivatives.
Reduction may produce simplified hydrocarbons.
Substitution often results in various alkylated thiazolo[3,2-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry
Used as a scaffold in organic synthesis for developing new molecules.
Biology
Explored for potential antiviral, antibacterial, and antifungal properties.
Medicine
Investigated in pharmacology for anti-inflammatory and anti-cancer activities.
Industry
Mechanism of Action
The compound exerts its effects primarily through interaction with key molecular targets, such as enzymes or receptors, in biological systems. The thiazolo[3,2-a]pyrimidine ring acts as a pharmacophore, influencing various biochemical pathways.
Comparison with Similar Compounds
Unique Features
The presence of a methylthio group and its specific position on the phenyl ring gives it unique reactivity and biological activity.
Similar Compounds
2-methyl-N-phenyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide.
N-phenyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide.
These related compounds may share core structures but differ in terms of side chain substituents, impacting their overall reactivity and applications.
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Biological Activity
The compound 2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C13H12N2O2S
- Molecular Weight : 252.31 g/mol
- CAS Number : 946358-45-8
The structure features a thiazolo-pyrimidine core with a methylthio group that may influence its biological properties.
Anti-inflammatory Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The compound was evaluated for its ability to suppress COX-1 and COX-2 activities, which are critical in the inflammatory response.
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Inhibition of COX Enzymes :
- The compound displayed an IC50 value against COX-1 and COX-2 comparable to standard anti-inflammatory drugs like diclofenac and celecoxib.
- Table 1 summarizes the IC50 values for various derivatives in comparison to known inhibitors:
The compound's structure suggests that the methylthio group may enhance its interaction with the active sites of COX enzymes.Compound COX-1 IC50 (μM) COX-2 IC50 (μM) 2-methyl-N-(methylthio) 19.45 ± 0.07 31.4 ± 0.12 Celecoxib 0.04 ± 0.01 0.04 ± 0.01 Diclofenac 6.74 1.10
Anticancer Activity
The anticancer potential of thiazolo[3,2-a]pyrimidine derivatives has been explored in various studies, focusing on their ability to inhibit tumor cell proliferation.
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Cell Line Studies :
- In vitro studies demonstrated that the compound exhibited antiproliferative effects against several cancer cell lines, including KB (human oral epidermoid carcinoma) and HepG2 (human liver cancer).
- The mechanism appears to involve apoptosis induction and cell cycle arrest.
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Case Study :
- A study reported that derivatives similar to this compound showed significant cytotoxicity against cancer cells with IC50 values ranging from 10 to 30 μM.
- The SAR analysis indicated that modifications on the thiazolo-pyrimidine scaffold could enhance potency.
The biological activity of this compound is largely attributed to its ability to modulate key inflammatory mediators and signal transduction pathways involved in cancer progression:
- Inhibition of Pro-inflammatory Cytokines :
- The compound reduces levels of TNF-alpha and IL-6 in vitro, which are crucial mediators in inflammatory pathways.
- Impact on Signaling Pathways :
- It has been shown to inhibit NF-kB activation, a transcription factor that plays a central role in regulating immune response and inflammation.
Properties
IUPAC Name |
2-methyl-N-(2-methylsulfanylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-9-8-18-14(20)10(7-16-15(18)22-9)13(19)17-11-5-3-4-6-12(11)21-2/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGYNVXZSIOQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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